Rhombifoline
Overview
Description
Rhombifoline is a naturally occurring alkaloid that was first isolated from the leaves and stems of the plant Anagyrus foetida . It belongs to the class of piperidine alkaloids and has a molecular formula of C15H20N2O . This compound is known for its unique chemical structure and potential biological activities.
Scientific Research Applications
Rhombifoline has several scientific research applications, including:
Chemistry: It is used as a reference compound in the study of alkaloids and their chemical properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Safety and Hazards
Mechanism of Action
Target of Action
Rhombifoline is an alkaloid isolated from the leaves and stems of A. foetida L The primary targets of this compound are yet to be identified
Mode of Action
The exact mode of action of this compound is currently unknown. It is known that this compound is isomeric with thermopsine and anagyrine, and like both these alkaloids, contains an a-pyridone ring . It can be dealkylated to cytisine, and on catalytic hydrogenation, yields octahydrodesoxythis compound
Biochemical Analysis
Biochemical Properties
Rhombifoline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, this compound has been shown to inhibit acetylcholinesterase, an enzyme responsible for breaking down the neurotransmitter acetylcholine . This inhibition can lead to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission. Additionally, this compound interacts with nicotinic acetylcholine receptors, modulating their activity and influencing neurotransmission .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. In neuronal cells, this compound enhances cholinergic signaling by inhibiting acetylcholinesterase and modulating nicotinic acetylcholine receptors . This can lead to improved cognitive function and memory. In muscle cells, this compound can influence muscle contraction by modulating the activity of acetylcholine receptors . Furthermore, this compound has been shown to affect cell signaling pathways, gene expression, and cellular metabolism, contributing to its diverse biological activities .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules. This compound binds to the active site of acetylcholinesterase, inhibiting its activity and preventing the breakdown of acetylcholine . This results in increased acetylcholine levels and enhanced cholinergic signaling. Additionally, this compound interacts with nicotinic acetylcholine receptors, modulating their activity and influencing neurotransmission . These interactions contribute to the compound’s effects on cognitive function, muscle contraction, and other physiological processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard storage conditions, with a shelf life of up to three years when stored at -20°C . Its stability can be affected by factors such as temperature, pH, and exposure to light. Over time, this compound may degrade, leading to a decrease in its biological activity. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of acetylcholinesterase and modulation of nicotinic acetylcholine receptors .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance cognitive function and memory by inhibiting acetylcholinesterase and modulating nicotinic acetylcholine receptors . At high doses, this compound can have toxic effects, including muscle weakness, respiratory depression, and convulsions . These adverse effects are likely due to excessive inhibition of acetylcholinesterase and overstimulation of nicotinic acetylcholine receptors. Therefore, it is essential to carefully control the dosage of this compound in experimental studies to avoid toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can have different biological activities and contribute to the overall effects of this compound. Additionally, this compound can influence metabolic flux and metabolite levels by modulating the activity of enzymes involved in neurotransmitter synthesis and degradation . This can lead to changes in neurotransmitter levels and alterations in cellular metabolism.
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . This compound is also transported by specific transporters and binding proteins, which facilitate its uptake and distribution within cells . These transport mechanisms contribute to the compound’s localization and accumulation in target tissues, influencing its biological activity.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can localize to specific compartments or organelles within cells, such as the synaptic cleft in neuronal cells . This localization is mediated by targeting signals and post-translational modifications that direct this compound to its site of action . The subcellular localization of this compound can influence its interactions with biomolecules and its overall biological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: Rhombifoline can be synthesized through various chemical routes. One common method involves the extraction of the compound from the leaves and stems of Anagyrus foetida using solvents like methanol and chloroform . The extracted compound is then purified using chromatographic techniques.
Industrial Production Methods: Industrial production of this compound typically involves large-scale extraction from plant sources. The process includes harvesting the plant material, drying, and grinding it into a fine powder. The powder is then subjected to solvent extraction, followed by purification and crystallization to obtain pure this compound .
Chemical Reactions Analysis
Types of Reactions: Rhombifoline undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidation products.
Reduction: It can also undergo reduction reactions under specific conditions.
Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and acids.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield various oxidized derivatives, while reduction can produce reduced forms of the compound .
Comparison with Similar Compounds
Sparteine: Another piperidine alkaloid with similar chemical properties.
Lupanine: A quinolizidine alkaloid that shares some structural similarities with Rhombifoline.
Cytisine: An alkaloid with comparable biological activities.
Uniqueness of this compound: this compound is unique due to its specific chemical structure and the presence of a butenyl group, which distinguishes it from other similar alkaloids.
Properties
IUPAC Name |
(1R,9S)-11-but-3-enyl-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O/c1-2-3-7-16-9-12-8-13(11-16)14-5-4-6-15(18)17(14)10-12/h2,4-6,12-13H,1,3,7-11H2/t12-,13+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVTFRRVBMAUIQW-QWHCGFSZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCN1CC2CC(C1)C3=CC=CC(=O)N3C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCCN1C[C@@H]2C[C@H](C1)C3=CC=CC(=O)N3C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501118132 | |
Record name | (1R,5S)-3-(3-Buten-1-yl)-1,2,3,4,5,6-hexahydro-1,5-methano-8H-pyrido[1,2-a][1,5]diazocin-8-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501118132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
529-78-2 | |
Record name | (1R,5S)-3-(3-Buten-1-yl)-1,2,3,4,5,6-hexahydro-1,5-methano-8H-pyrido[1,2-a][1,5]diazocin-8-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=529-78-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Rhombifoline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000529782 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (1R,5S)-3-(3-Buten-1-yl)-1,2,3,4,5,6-hexahydro-1,5-methano-8H-pyrido[1,2-a][1,5]diazocin-8-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501118132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Rhombifoline and where is it found?
A1: this compound is a quinolizidine alkaloid primarily found in plants belonging to the Leguminosae family (also known as Fabaceae). It was first isolated from Thermopsis rhombifolia []. Various studies have identified this compound in different plant species, including Genista tenera [], Spartium junceum [], Sophora franchetiana [, ], Gonocytisus pterocladus [], Clathrotropis glaucophylla [], Platycelphium vöense [], and Sophora secundiflora [].
Q2: What is the chemical structure of this compound?
A2: While the exact molecular weight and spectroscopic data are not provided in the abstracts, this compound's molecular formula is C15H20O2N2 []. This information suggests the presence of nitrogen atoms and oxygen atoms within its structure, typical of alkaloids. Further structural details would require access to the full research papers.
Q3: How does the amount of this compound vary within a plant and across different geographical locations?
A3: Research on Spartium junceum [] shows that the concentration of this compound can vary significantly depending on the plant part and the time of year. The study also found limited variation in alkaloid content based on geographical origin. This suggests that environmental factors might play a role in the biosynthesis and accumulation of this compound.
Q4: Can this compound be synthesized from other alkaloids?
A4: Yes, (-)-Rhombifoline can be used as a precursor for the synthesis of (-)-tsukushinamine-A and (-)-tsukushinamine-B, which are classified as "cage-type" lupin alkaloids [, ]. This synthetic route highlights the potential for utilizing this compound in producing other valuable compounds.
Q5: Are there any known biological activities associated with this compound?
A5: While the provided abstracts do not delve into the specific biological activities of this compound, its presence in Clathrotropis glaucophylla, a plant used in curare arrow poison by the Yanomamï Amerindians, suggests potential pharmacological effects []. Further research is needed to elucidate its specific mechanisms of action and potential therapeutic applications.
Q6: What analytical techniques are commonly used to identify and quantify this compound?
A6: Gas chromatography coupled with mass spectrometry (GC-MS) is a frequently used technique for analyzing this compound in plant extracts [, ]. This method allows for the separation and identification of different alkaloids based on their retention times and mass spectra, enabling researchers to determine the alkaloid profile of a plant sample. Thin-layer chromatography (TLC) is another technique mentioned for identification, often used in conjunction with spectroscopic methods like IR and NMR [].
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